molecular formula C18H21BO3 B13465153 4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane

Cat. No.: B13465153
M. Wt: 296.2 g/mol
InChI Key: RYDIWCAYMSIRJS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenoxyphenyl group. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-phenoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and product separation can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to label biomolecules for imaging and detection purposes.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which makes it useful in catalysis and molecular recognition. The phenoxyphenyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    Pinacolborane: A boron compound with a pinacol group.

    2-Phenyl-1,3,2-dioxaborolane: A similar compound with a phenyl group instead of a phenoxyphenyl group.

Uniqueness

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane is unique due to the presence of both the phenoxyphenyl group and the dioxaborolane ring. This combination provides enhanced stability and reactivity, making it a versatile reagent in organic synthesis and other scientific applications.

Properties

Molecular Formula

C18H21BO3

Molecular Weight

296.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)15-12-8-9-13-16(15)20-14-10-6-5-7-11-14/h5-13H,1-4H3

InChI Key

RYDIWCAYMSIRJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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